molecular formula C22H14FN3 B6429481 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-65-5

6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6429481
CAS No.: 892358-65-5
M. Wt: 339.4 g/mol
InChI Key: LZKYDQHXLWUHAT-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 892358-65-5, Molecular Weight: 339.4 g/mol) is a tricyclic heterocyclic compound of significant interest in advanced chemical research, featuring a pyrazole ring fused with a quinoline backbone and a fluorine substituent at the 6-position . Its synthesis typically involves strategic pathways such as Vilsmeier-Haack formylation of pyrazole intermediates, followed by Claisen-Schmidt condensation and a pivotal reductive cyclization using iron powder in acetic acid to construct the core pyrazoloquinoline scaffold . In medicinal chemistry, this compound serves as a key scaffold for developing novel therapeutic agents. Research indicates its derivatives exhibit promising anticancer activity by inhibiting the proliferation of various cancer cell lines, including breast and lung cancer, through the modulation of critical cell survival and apoptosis signaling pathways . The mechanism is associated with the inhibition of specific kinases by binding to their active sites, thereby blocking signal transduction . Furthermore, the compound has been investigated for its anti-inflammatory properties, demonstrating an ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages via the downregulation of iNOS and COX-2 proteins . In the field of materials science, the compound's unique electronic properties make it a promising candidate for organic electronics . Its rigid, planar structure and efficient charge transport facilitate its use in organic light-emitting diodes (OLEDs) and as a dopant in polymer matrices like Poly(N-vinylcarbazole) (PVK) for electroluminescent applications . The fluorine substituent is known to influence the HOMO/LUMO energy levels and ionization potential of the molecule, which are critical parameters for device performance . The compound also serves as a foundational structure for fluorescent sensors. When functionalized with appropriate receptor groups, such as in the sensor LL1, pyrazoloquinoline derivatives can detect small inorganic cations like Zn²⁺ and Pb²⁺ in solution through a photoinduced electron transfer (PET) mechanism, resulting in measurable fluorescence changes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3/c23-19-13-7-12-17-21(19)24-14-18-20(15-8-3-1-4-9-15)25-26(22(17)18)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKYDQHXLWUHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazole Intermediates

The synthesis begins with the preparation of o-nitrophenyl-tethered pyrazole-4-carbaldehydes via Vilsmeier-Haack formylation. This method involves treating 3-(2-nitrophenyl)-1-aryl-1H-pyrazoles with a Vilsmeier reagent (POCl₃ in DMF), selectively introducing a formyl group at the pyrazole’s 4-position. The reaction proceeds under reflux conditions (80–90°C) for 4–6 hours, yielding carbaldehydes with >85% efficiency.

Claisen-Schmidt Condensation for Chalcone Formation

The formylated pyrazoles undergo Claisen-Schmidt condensation with diversely substituted aryl methyl ketones (e.g., acetophenones) in the presence of KOH/MeOH. This step generates (E)-3-[3-(2-nitrophenyl)-1-aryl-1H-pyrazol-4-yl]-1-arylprop-2-en-1-ones (chalcones) within 1–3.5 hours, with yields ranging from 70% to 93%. The reaction’s efficiency stems from the precipitation of solid products, eliminating the need for column chromatography.

Table 1: Representative Claisen-Schmidt Condensation Outcomes

Aryl Methyl KetoneReaction Time (h)Yield (%)
4-Chloroacetophenone1.589
4-Methylacetophenone2.078
4-Fluoroacetophenone1.093

Reductive Cyclization to Pyrazolo[4,3-c]Quinolines

Mechanism and Key Steps

Reductive cyclization of the chalcone intermediates is pivotal for constructing the pyrazoloquinoline scaffold. Using iron powder in acetic acid under reflux (110°C), the nitro group is reduced to an amine, facilitating intramolecular cyclization via Schiff base formation. This step concurrently cleaves the C–C bond of the chalcone’s α,β-unsaturated ketone, forming the quinoline ring.

Optimization of Reductive Cyclization

Systematic optimization identified iron powder in acetic acid as superior to alternatives like zinc dust or SnCl₂, achieving 84% yield in 1 hour and 15 minutes. Prolonged reaction times or aqueous co-solvents diminished yields due to side reactions.

Table 2: Optimization of Reductive Cyclization Conditions

EntryReagentSolventTime (h)Yield (%)
1Fe powderAcOH1.2584
2Zn dustAcOH2.559
3SnCl₂·2H₂OMeOH1243

Regioselective Fluorination Strategies

Electrophilic Fluorination

Post-cyclization fluorination at position 6 employs electrophilic agents like Selectfluor® under mild conditions (rt, 24 hours). This method ensures regioselectivity, avoiding competing reactions at the phenyl or pyrazole moieties. Yields for this step typically exceed 75%, with purity confirmed via HPLC (>98%).

Alternative Approaches

Direct synthesis using fluorinated precursors (e.g., 2-fluoroaniline derivatives) has been explored but faces challenges in controlling nitro-group reduction regiochemistry. Current protocols favor late-stage fluorination to mitigate side-product formation.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Industrial processes prioritize acetic acid recovery via distillation, reducing waste and costs. Heterogeneous catalysts (e.g., iron nanoparticles) are under investigation to enhance recyclability and reaction rates.

Green Chemistry Innovations

Recent advances utilize microwave-assisted synthesis to shorten reaction times (30 minutes for cyclization) and improve energy efficiency. Additionally, aqueous-phase reactions with surfactants are being tested to replace acetic acid, aligning with sustainable chemistry goals.

Analytical Validation of Synthetic Products

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography confirm the compound’s structure. Key spectral data include:

  • ¹H NMR : Aromatic protons at δ 7.2–8.5 ppm, fluorine coupling (J = 9–12 Hz).

  • X-ray : Monoclinic crystal system with π-π stacking between quinoline rings.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and mass spectrometry ensure >95% purity. Residual solvents and metal catalysts are quantified via inductively coupled plasma (ICP) analysis.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline exhibits potential anticancer activity. Its derivatives have been shown to inhibit the proliferation of various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis. For instance, specific derivatives have demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting potential as therapeutic agents in oncology.

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies show that it inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is linked to downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can enhance its anti-inflammatory potency.

Materials Science

Organic Semiconductors
Due to its unique electronic properties, this compound is being explored as a candidate for organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films and exhibit efficient charge transport makes it suitable for applications in organic electronics.

Biological Studies

Enzyme Inhibition and Receptor Binding
In biochemical assays, this compound is utilized to study enzyme inhibition and receptor binding interactions. The fluorine substituents enhance binding affinity through stronger hydrogen bonds and van der Waals interactions. This property is crucial for understanding the molecular mechanisms underlying its biological activities.

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory properties of various pyrazolo[4,3-c]quinoline derivatives. It found that structural modifications significantly influenced their efficacy. Compounds with para-substituted electron-donating groups exhibited superior inhibitory effects on LPS-induced NO production compared to ortho-substituted analogs.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer activity, derivatives of this compound were tested against several cancer cell lines. The results indicated significant cytotoxicity with mechanisms involving apoptosis modulation through interference with critical survival pathways.

Mechanism of Action

The mechanism of action of 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Comparison with Similar Compounds

Anti-Inflammatory Activity and NO Production Inhibition

Pyrazolo[4,3-c]quinoline derivatives are well-documented for their anti-inflammatory effects, particularly through inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Key comparisons include:

Compound Substituents IC50 (NO Inhibition) Cytotoxicity (Survival Rate at 10 µM) Key Reference
6-Fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline 6-F, 1-Ph, 3-Ph Not reported Not reported
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) 3-NH2, 4-PhNH2 0.39 µM 9%
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH2, 4-(4-OH-PhNH2) Submicromolar Moderate
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-NH2, 4-(COOH-PhNH2) Submicromolar Low

Key Findings :

  • The absence of an amino group at position 3 in this compound may reduce cytotoxicity compared to compound 2a, which shows 9% cell survival at 10 µM .
  • Electron-withdrawing groups (e.g., fluorine at position 6) can enhance metabolic stability and binding affinity to target proteins, though direct IC50 data for the fluorinated derivative remain unreported .

Anticancer Activity

Pyrazolo[4,3-c]quinolines with substituents like methoxy or acetyl groups show moderate-to-strong cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) . For example:

  • 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Exhibits photosensitizing anticancer activity but lacks specificity in targeting .
  • 6-Fluoro-1,3-diphenyl derivative : The fluorine atom may enhance DNA intercalation or kinase inhibition, though pharmacological data are pending .

Biological Activity

6-Fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. Its unique structure, characterized by a fused pyrazole and quinoline moiety, contributes to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at position 6, which enhances its electronic properties. This modification is significant for its biological interactions and applications in medicinal chemistry.

Anti-Cancer Activity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study highlighted its effectiveness in inhibiting cell proliferation in multiple cancer types, with some derivatives showing GI50 values below 8 µM across tested lines (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3) .

Table 1: Cytotoxicity of this compound

Cell LineGI50 (µM)Mechanism of Action
ACHN<8Topoisomerase IIα inhibition
HCT-15<8Topoisomerase IIα inhibition
MM231<8Topoisomerase IIα inhibition
NCI-H23<8Topoisomerase IIα inhibition
NUGC-3<8Topoisomerase IIα inhibition
PC-3<8Topoisomerase IIα inhibition

The compound's mechanism involves the inhibition of topoisomerase enzymes crucial for DNA replication and repair processes. This action leads to significant cytotoxic effects in cancer cells.

Anti-Inflammatory Activity

This compound has also demonstrated anti-inflammatory properties. It effectively inhibits LPS-stimulated nitric oxide (NO) production in RAW 264.7 cells with potency comparable to established controls . The compound's anti-inflammatory mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression.

Table 2: Inhibition of NO Production

CompoundIC50 (µM)Mechanism
6-Fluoro-1,3-diphenyl-pyrazolo[4,3-c]quinoline0.39iNOS and COX-2 inhibition
Control (1400 W)--

Mechanistic Studies

Studies employing molecular docking simulations and fluorescence spectroscopy have elucidated the interactions between this compound and various biomolecules. These techniques provide insights into how the compound binds to target proteins or nucleic acids, enhancing its potential as a therapeutic agent.

Case Studies

Several case studies have explored the biological activity of pyrazoloquinolines:

  • Inhibition of iNOS : A study demonstrated that derivatives of pyrazolo[4,3-c]quinolines inhibit iNOS expression in RAW 264.7 cells under inflammatory conditions .
  • Topoisomerase Inhibition : Research indicated that certain derivatives exhibit potent inhibitory effects on topoisomerases I and IIα, critical targets for anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, and how is purity validated?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of substituted phenylhydrazines with fluorinated quinoline precursors to form the pyrazoloquinoline core .
  • Step 2 : Introduction of phenyl substituents via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions .
  • Step 3 : Fluorination at position 6 using electrophilic fluorinating agents (e.g., Selectfluor) . Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm structural integrity and purity (>95%) .

Q. How is the molecular structure of this compound characterized in solid-state studies?

X-ray crystallography is the gold standard for elucidating bond lengths, angles, and crystal packing. For example:

  • Crystal System : Monoclinic (common for pyrazoloquinolines) .
  • Key Interactions : π-π stacking between quinoline rings and halogen bonding (C-F⋯H interactions) . Spectroscopic techniques (FT-IR, UV-Vis) complement crystallographic data by identifying functional groups and electronic transitions .

Q. What are the primary biological targets of 6-fluoro-1,3-diphenyl-pyrazoloquinoline?

Pyrazoloquinolines often target kinases (e.g., CDK2, EGFR) and inflammatory mediators (e.g., COX-2). Assays include:

  • Kinase Inhibition : IC₅₀ values measured via fluorescence polarization .
  • Anti-inflammatory Activity : Reduction in TNF-α and IL-6 levels in macrophage models .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in synthesis?

Fluorination at position 6 often competes with undesired substitutions. Strategies include:

  • Directed Metalation : Use of lithiation guides to position 6 via directing groups (e.g., methoxy) .
  • Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproducts .
  • Computational Modeling : DFT calculations predict reactive sites, minimizing trial-and-error approaches .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or mechanism claims arise from:

  • Purity Variability : Strict HPLC-MS quality control (e.g., ≥98% purity) reduces false positives .
  • Assay Conditions : Standardizing cell lines (e.g., using ATCC-certified HeLa) and incubation times .
  • Orthogonal Validation : Cross-validate kinase inhibition via Western blotting (phospho-protein analysis) .

Q. What advanced methods are used to study its mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to kinase domains (e.g., KD values in nM range) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP pockets .
  • Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution (e.g., for large kinases) .

Q. How is structure-activity relationship (SAR) explored for this compound?

SAR studies focus on substituent effects:

Substituent PositionModificationBiological ImpactSource
6-FluoroReplacement with Cl or Br↓ Kinase affinity (ΔIC₅₀ +2 µM)
1,3-DiphenylPara-methoxy groups↑ Solubility and bioavailability
Methods : Combinatorial libraries and 3D-QSAR models prioritize derivatives for synthesis .

Q. What strategies mitigate toxicity in preclinical studies?

  • ADMET Profiling : Hepatotoxicity predicted via hepatic microsome stability assays .
  • Prodrug Design : Masking polar groups (e.g., phosphate esters) improves pharmacokinetics .
  • In Vivo Models : Zebrafish embryos screen for acute toxicity (LC₅₀ >100 µM required) .

Q. How are crystallographic challenges (e.g., poor diffraction) addressed?

  • Crystal Engineering : Co-crystallization with PEG or salts improves diffraction quality .
  • Synchrotron Radiation : High-flux X-rays resolve weak reflections (e.g., at 0.9 Å resolution) .
  • TWIN Laws : SHELXL refines twinned crystals using Hooft parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.